2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride
Overview
Description
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride is a chemical compound that features a brominated pyridine ring attached to a morpholine ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound is employed in the development of agrochemicals and materials science, particularly in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the morpholine ring can interact with specific molecular targets, altering their activity and leading to therapeutic effects. The exact pathways involved can vary but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-4-methylmorpholine: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-(5-Chloropyridin-2-yl)-4-methylmorpholine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.
2-(5-Fluoropyridin-2-yl)-4-methylmorpholine: Contains a fluorine atom, which can significantly alter its reactivity and biological interactions.
Uniqueness
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogenated derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylmorpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-4-5-14-10(7-13)9-3-2-8(11)6-12-9;/h2-3,6,10H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJOCAKDUVXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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